3-(3,3-Diethoxypropoxy)benzonitrile
Overview
Description
3-(3,3-Diethoxypropoxy)benzonitrile is an organic compound with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol . It is a derivative of benzonitrile, characterized by the presence of a diethoxypropoxy group attached to the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Scientific Research Applications
3-(3,3-Diethoxypropoxy)benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Safety and Hazards
While specific safety data for 3-(3,3-Diethoxypropoxy)benzonitrile is not available, benzonitrile, a related compound, is classified as a combustible liquid that is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, eye protection, and face protection when handling it. In case of fire, use CO2, dry chemical, or foam for extinction .
Preparation Methods
The synthesis of 3-(3,3-Diethoxypropoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with 3,3-diethoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-(3,3-Diethoxypropoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 3-(3,3-Diethoxypropoxy)benzonitrile involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding .
Comparison with Similar Compounds
3-(3,3-Diethoxypropoxy)benzonitrile can be compared with other benzonitrile derivatives, such as:
3-(3,3-Dimethoxypropoxy)benzonitrile: Similar in structure but with methoxy groups instead of ethoxy groups. This difference can affect the compound’s reactivity and solubility.
3-(3,3-Diethoxypropoxy)benzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different chemical properties and reactivity.
3-(3,3-Diethoxypropoxy)benzoic acid: Contains a carboxylic acid group, making it more acidic and reactive in different chemical environments.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
3-(3,3-diethoxypropoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-16-14(17-4-2)8-9-18-13-7-5-6-12(10-13)11-15/h5-7,10,14H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHHZLOHKGENKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCOC1=CC=CC(=C1)C#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281664 | |
Record name | Benzonitrile, 3-(3,3-diethoxypropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-76-9 | |
Record name | Benzonitrile, 3-(3,3-diethoxypropoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 3-(3,3-diethoxypropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701281664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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